5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJIFURWSWKXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine typically involves multi-step organic synthesis starting from 2-acetyl-5-methylfuran, progressing through glyoxal intermediates and thiosemicarbazide derivatives to form the triazine core. The synthetic route can be summarized as follows:
Step 1: Oxidation of 2-acetyl-5-methylfuran
Selenium dioxide selectively oxidizes the methyl ketone group of 2-acetyl-5-methylfuran to yield furyl glyoxal and its monohydrate form. This step is critical for introducing the aldehyde functionality needed for subsequent cyclization.Step 2: Condensation with S-methylthiosemicarbazide
The crude furyl glyoxal is condensed with S-methylthiosemicarbazide hydrogen iodide to regioselectively form triazinyl methyl sulfide intermediates.Step 3: Oxidation to Triazinyl Sulfone
The methyl sulfide intermediate is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield the triazinyl sulfone, a key intermediate for further functionalization.Step 4: Amination to Form this compound
The triazinyl sulfone intermediate undergoes nucleophilic substitution with ammonia or amine sources to introduce the amino group at the 3-position, completing the synthesis of the target compound.
This synthetic approach is efficient and regioselective, providing good yields of the desired amino-triazine derivative.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Oxidation | Selenium dioxide, selective oxidation | Furyl glyoxal (aldehyde intermediate) | No purification before next step |
| Condensation | S-methylthiosemicarbazide hydrogen iodide | Triazinyl methyl sulfide | Regioselective formation |
| Oxidation | m-CPBA in dichloromethane | Triazinyl sulfone | Sulfur oxidation, product poorly soluble |
| Amination | Ammonia or amine nucleophile, dry DMF | This compound | Final target compound |
The oxidation and condensation steps are typically performed without purification of intermediates to streamline the process. The triazinyl sulfone intermediate shows limited solubility in common organic solvents, which necessitates its use directly in subsequent reactions without chromatographic purification.
Alternative Synthetic Approaches and Catalysis
Recent advances include the use of high-pressure reactors and acid catalysts to improve reaction efficiency and yields in related triazine syntheses:
Q-Tube Reactor and Trifluoroacetic Acid Catalysis
A high-pressure Q-tube reactor coupled with trifluoroacetic acid (TFA) catalysis has been successfully employed for the synthesis of related 1,2,4-triazine derivatives under mild conditions. This method enhances reaction rates and yields by enabling better control of temperature and pressure, facilitating cyclization and condensation steps efficiently.Reaction Conditions :
Ethanol solvent, TFA (10 mol%), acetic acid (3 equivalents), reaction temperature around 130 °C, and short reaction times (30–40 minutes) under pressure.Advantages :
Quick and safe procedure, high atom economy, ease of purification, and applicability to a wide range of substrates.
While this method is reported for pyridotriazine derivatives, it provides a promising framework adaptable to the synthesis of this compound.
Summary of Key Research Findings
| Research Aspect | Findings |
|---|---|
| Regioselectivity | Condensation with S-methylthiosemicarbazide is regioselective for the triazine ring |
| Oxidation | m-CPBA selectively oxidizes sulfur to sulfone without affecting other functional groups |
| Solubility | Triazinyl sulfone intermediates have poor solubility, requiring direct use in next steps |
| Reaction Efficiency | High-pressure TFA-catalyzed methods improve reaction speed and yields |
| Purification | Crude intermediates often used directly due to solubility issues |
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the furan ring to more oxidized derivatives.
Reduction: Reduction of the triazine ring to form different amine derivatives.
Substitution: Nucleophilic substitution reactions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized furan compounds, and substituted triazine derivatives.
Scientific Research Applications
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular targets, disrupting key biological processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The methylfuran substituent introduces an oxygen atom, enhancing polarity compared to purely aromatic substituents like phenyl.
- Halogenated derivatives (e.g., bromo-, chloro-, fluoro-) increase molecular weight and may improve binding affinity in biological systems .
Physicochemical Properties
Available data on melting points (m.p.) and spectroscopic features highlight substituent-dependent trends:
Insights :
Comparison :
Implications for this compound :
- The methylfuran group’s electron-rich aromatic system may enhance π-π stacking in receptor binding, similar to phenyl analogues .
Biological Activity
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylfuran derivatives with hydrazines or hydrazones, facilitating the formation of the triazine core. The synthetic pathway can be optimized to enhance yield and purity.
Synthetic Pathway Example
- Starting Materials : 5-Methylfuran and hydrazine derivatives.
- Reaction Conditions : Use of solvents like ethanol or methanol under reflux.
- Isolation : Purification through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may exert its effects by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Mycobacterium tuberculosis | 15 |
The compound demonstrates significant antibacterial activity, particularly against resistant strains, indicating its potential as a lead compound for antibiotic development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Some studies suggest that triazine derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at 12.5 µM. Mechanistic studies revealed that treatment led to increased levels of active caspases and markers indicative of apoptosis.
Case Study 2: Antimicrobial Efficacy Against MRSA
A series of experiments assessed the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a MIC value of 30 µM. Further analysis showed that it disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
